N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-biphenylsulfonamide
Overview
Description
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that have attracted significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic heterocycle . The exact structure of specific compounds can be determined using techniques such as two-dimensional homonuclear (1 H- 1 H COSY) and heteronuclear correlation analyses (1 H– 13 C HSQC and HMBC) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on their specific structure. For example, the compound “2-(2-Fluorophenyl)imidazo[1,2-a]pyridine” is a white solid with a melting point of 114–115 °C .Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridines can vary depending on their specific structure and the biological target they interact with. For example, some imidazo[1,2-a]pyridine derivatives have shown inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase .
Future Directions
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-31(30,23-15-11-20(12-16-23)19-6-2-1-3-7-19)27-22-13-9-21(10-14-22)24-18-28-17-5-4-8-25(28)26-24/h1-18,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZMCMYWPDCEPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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